molecular formula C8H18ClNO B6205160 1-amino-3-cyclopentylpropan-2-ol hydrochloride CAS No. 2694744-67-5

1-amino-3-cyclopentylpropan-2-ol hydrochloride

Cat. No. B6205160
CAS RN: 2694744-67-5
M. Wt: 179.7
InChI Key:
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Description

1-Amino-3-cyclopentylpropan-2-ol hydrochloride (CPCPOH) is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a chiral compound, meaning that it can exist in two mirror image forms, and has a wide range of uses due to its unique properties. CPCPOH is a versatile compound and has been used in the synthesis of various pharmaceuticals, as well as in the fields of biochemistry and physiology.

Scientific Research Applications

1-amino-3-cyclopentylpropan-2-ol hydrochloride has been studied for its potential applications in a variety of scientific fields. It has been used as a chiral resolving agent in the synthesis of pharmaceuticals, as a catalyst in organic reactions, and as a reagent in the synthesis of various organic compounds. It has also been used in the study of enzyme-catalyzed reactions, in the study of the structure and function of proteins, and in the study of the biochemistry and physiology of cells.

Mechanism of Action

The mechanism of action of 1-amino-3-cyclopentylpropan-2-ol hydrochloride is not yet fully understood. However, it is known that 1-amino-3-cyclopentylpropan-2-ol hydrochloride has a chiral structure, which means that it can interact with other chiral molecules and can catalyze the formation of specific products. In addition, 1-amino-3-cyclopentylpropan-2-ol hydrochloride has been found to be a good nucleophile and can be used to catalyze the formation of various organic compounds.
Biochemical and Physiological Effects
1-amino-3-cyclopentylpropan-2-ol hydrochloride has been found to have a number of biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of certain enzymes, such as tyrosinase and cholinesterase. In addition, 1-amino-3-cyclopentylpropan-2-ol hydrochloride has been found to inhibit the growth of certain bacteria and fungi, and to have an anti-inflammatory effect. It has also been found to have an analgesic effect and to reduce the symptoms of certain diseases, such as asthma and allergies.

Advantages and Limitations for Lab Experiments

1-amino-3-cyclopentylpropan-2-ol hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. In addition, 1-amino-3-cyclopentylpropan-2-ol hydrochloride is a chiral compound, which means that it can be used to catalyze the formation of specific products. However, there are also some limitations to using 1-amino-3-cyclopentylpropan-2-ol hydrochloride in laboratory experiments. It is a relatively expensive compound, and its mechanism of action is still not fully understood.

Future Directions

1-amino-3-cyclopentylpropan-2-ol hydrochloride has a wide range of potential applications, and there are a number of possible future directions for its use. One potential direction is the development of new pharmaceuticals and other organic compounds using 1-amino-3-cyclopentylpropan-2-ol hydrochloride as a chiral resolving agent. Another potential direction is the study of the biochemical and physiological effects of 1-amino-3-cyclopentylpropan-2-ol hydrochloride, as well as its potential therapeutic applications. Additionally, 1-amino-3-cyclopentylpropan-2-ol hydrochloride could be used to study the structure and function of proteins, and to develop new catalysts and reagents for organic synthesis. Finally, 1-amino-3-cyclopentylpropan-2-ol hydrochloride could be used to study the mechanism of action of enzymes and other proteins, as well as to develop new methods of drug delivery.

Synthesis Methods

1-amino-3-cyclopentylpropan-2-ol hydrochloride is synthesized via a two-step process. In the first step, cyclopentanol is reacted with hydrochloric acid in the presence of sulfuric acid to form 1-chloro-3-cyclopentylpropan-2-ol. The second step involves the reaction of 1-chloro-3-cyclopentylpropan-2-ol with ammonia in the presence of an acid catalyst to form 1-amino-3-cyclopentylpropan-2-ol hydrochloride. This synthesis method has been widely used in the laboratory and is relatively straightforward.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-amino-3-cyclopentylpropan-2-ol hydrochloride involves the conversion of cyclopentanone to 1-cyclopenten-1-ol, followed by the reaction of 1-cyclopenten-1-ol with 2-bromoethanol to form 1-(2-hydroxyethyl)cyclopent-1-ene. This intermediate is then reacted with ammonia to form 1-amino-3-cyclopentylpropan-2-ol, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "Cyclopentanone", "2-bromoethanol", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Cyclopentanone is converted to 1-cyclopenten-1-ol via a Grignard reaction with magnesium and then reaction with water.", "1-cyclopenten-1-ol is reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to form 1-(2-hydroxyethyl)cyclopent-1-ene.", "1-(2-hydroxyethyl)cyclopent-1-ene is reacted with ammonia in the presence of a catalyst such as palladium on carbon to form 1-amino-3-cyclopentylpropan-2-ol.", "1-amino-3-cyclopentylpropan-2-ol is converted to its hydrochloride salt by reaction with hydrochloric acid." ] }

CAS RN

2694744-67-5

Molecular Formula

C8H18ClNO

Molecular Weight

179.7

Purity

95

Origin of Product

United States

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